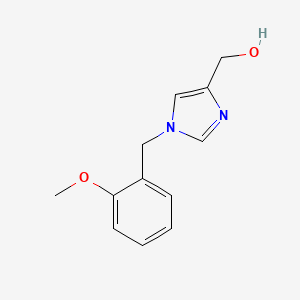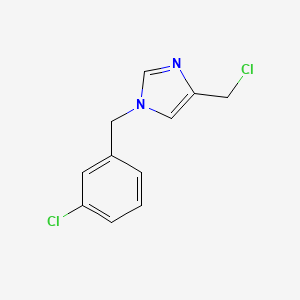![molecular formula C11H16O2S B1474922 (1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1689883-57-5](/img/structure/B1474922.png)
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Übersicht
Beschreibung
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Interactions
Optically Active Synthesis : Research on the synthesis of optically active compounds often investigates the transformation of specific substrates into enantiomerically enriched products. For instance, the synthesis of 5-alkoxy-6-methylcyclohex-2-en-1-ones and related compounds showcases the ability to create complex, optically active structures through strategic reactions, indicating potential applications in creating substances with similar backbones to "(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol" (Turks & Vogel, 2009).
Multicomponent Synthesis : The multicomponent synthesis approach has been applied to create substituted tetrahydroquinoline derivatives, illustrating the chemical versatility and potential for generating compounds with complex sulfanyl groups similar to the target molecule (Dyachenko et al., 2015).
Stereochemical and Conformational Analysis
Stereochemical Behaviors : The study of cyclohexyl α-sulfonyl carbanions reveals insights into the stereochemical behavior of molecules, emphasizing the influence of substituent groups and stereochemistry on molecular properties, which could be relevant for understanding the reactivity and interaction of "this compound" (Tanikaga, Nishikawa, & Tomita, 1999).
Cyclization Reactions : Intramolecular cyclization processes, especially those assisted by sulfenyl groups, highlight the significance of functional groups in dictating the outcomes of cyclization reactions. Such research provides a foundation for understanding how similar functional groups might influence the synthesis and reactivity of compounds like "this compound" (Liu et al., 1993).
Biological Activity and Molecular Recognition
- Molecular Recognition : Studies on molecular recognition using optically pure cyclohexan-1-ols as chiral solvating agents demonstrate the potential for such molecules to participate in enantioselective interactions, which could be applicable for the development of sensors or in stereochemical analysis (Khanvilkar & Bedekar, 2018).
Eigenschaften
IUPAC Name |
(1S,2S)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBHVCXQRTBKK-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


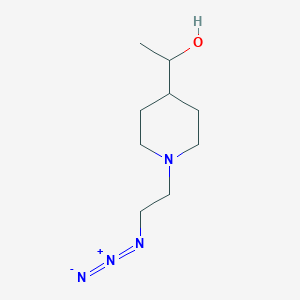
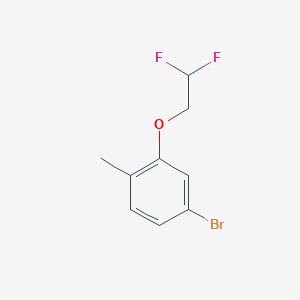

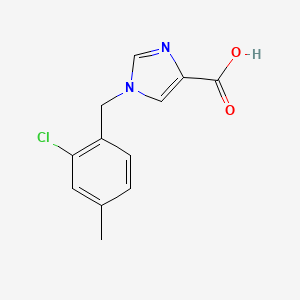
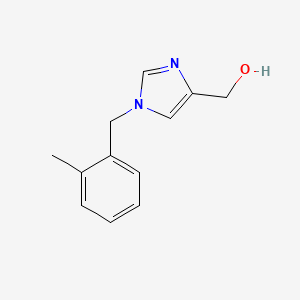
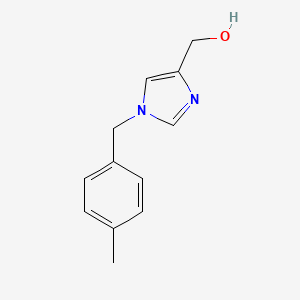
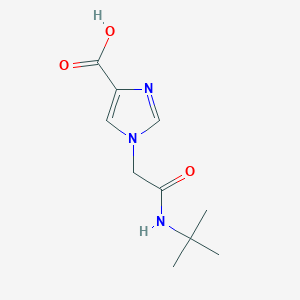


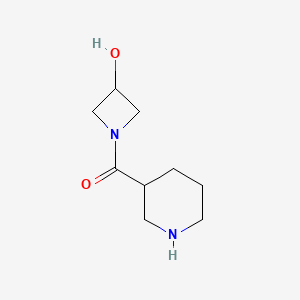
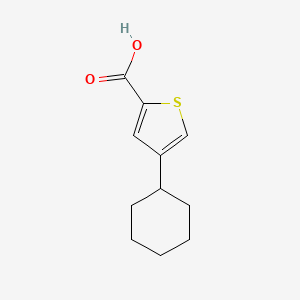
![Methyl 8-amino-3-cyclopentyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474860.png)
